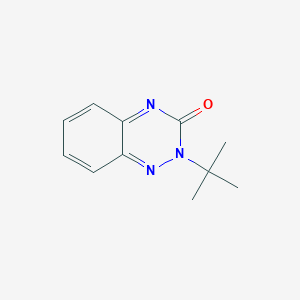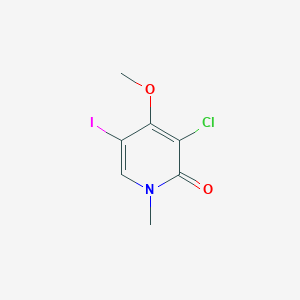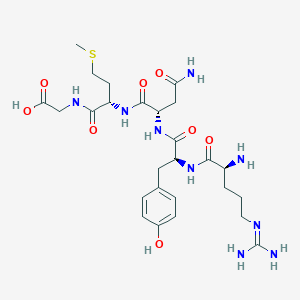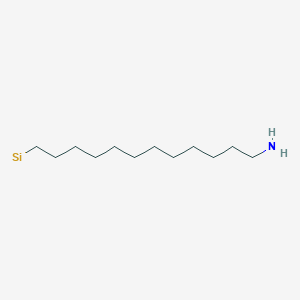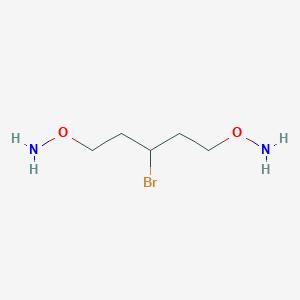
4-Pentenamide, 2-hydroxy-N-(2-methylpropyl)-, (2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentenamide, 2-hydroxy-N-(2-methylpropyl)-, (2R)- is a chemical compound with the molecular formula C9H17NO2. It is characterized by the presence of a hydroxy group and a pentenamide structure, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenamide, 2-hydroxy-N-(2-methylpropyl)-, (2R)- typically involves the reaction of 4-pentenoic acid with 2-hydroxy-N-(2-methylpropyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Pentenamide, 2-hydroxy-N-(2-methylpropyl)-, (2R)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-Pentenamide, 2-hydroxy-N-(2-methylpropyl)-, (2R)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Pentenamide, 2-hydroxy-N-(2-methylpropyl)-, (2R)- involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical pathways. These interactions can influence the compound’s biological activity and therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
4-Pentenamide, 2-hydroxy-N-(2-methylpropyl)-, (2S)-: The (2S)-enantiomer of the compound.
4-Pentenamide, 2-hydroxy-N-(2-ethylpropyl)-: A similar compound with an ethyl group instead of a methyl group.
4-Pentenamide, 2-hydroxy-N-(2-methylbutyl)-: A similar compound with a butyl group instead of a propyl group.
Uniqueness
4-Pentenamide, 2-hydroxy-N-(2-methylpropyl)-, (2R)- is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its (2R)-configuration can result in different interactions and activities compared to its (2S)-enantiomer and other similar compounds .
Properties
CAS No. |
835640-96-5 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
(2R)-2-hydroxy-N-(2-methylpropyl)pent-4-enamide |
InChI |
InChI=1S/C9H17NO2/c1-4-5-8(11)9(12)10-6-7(2)3/h4,7-8,11H,1,5-6H2,2-3H3,(H,10,12)/t8-/m1/s1 |
InChI Key |
BRKJLYOKUFGSDT-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)CNC(=O)[C@@H](CC=C)O |
Canonical SMILES |
CC(C)CNC(=O)C(CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Diethyl-5-{[(prop-1-en-1-yl)oxy]methyl}-1,3-dioxane](/img/structure/B14200653.png)
![8-[3-[(3-Pent-2-enyloxiran-2-yl)methyl]oxiran-2-yl]octanoic acid](/img/structure/B14200659.png)
![4-Hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B14200660.png)
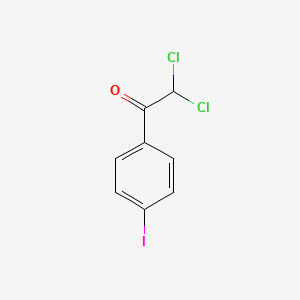
![N-[(5-Phenylthiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14200666.png)

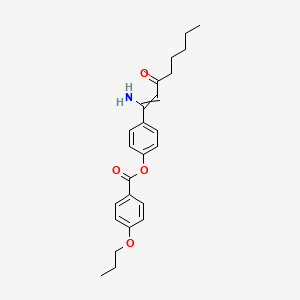
![4-[2-(Phenylselanyl)anilino]pent-3-en-2-one](/img/structure/B14200698.png)

